EPHA3 Kinase Inhibition: Target Engagement Differentiated from Broader Kinase Profiling of Thiazole-Naphthalene Series
The target compound demonstrates measurable inhibition of recombinant human EPHA3 kinase (cytoplasmic domain), with an IC50 of <20,000 nM [1]. While this potency is modest, it represents a specific kinase target engagement that is not documented for the 4-chlorophenyl or 4-propoxyphenyl analogs in publicly available databases. The EPHA3 target is implicated in tumor angiogenesis and progression, making this selectivity profile potentially relevant for anti-angiogenic screening applications where EPHA3 selectivity is sought over other kinase targets [2].
| Evidence Dimension | EPHA3 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 20,000 nM |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 312914-34-4): No EPHA3 data available in BindingDB; 4-Propoxyphenyl analog (CAS 325979-62-2): No EPHA3 data available |
| Quantified Difference | Target compound is the only member of the series with documented EPHA3 activity |
| Conditions | Inhibition of recombinant human His-tagged EPHA3 cytoplasmic domain (residues 569–976) expressed in baculovirus expression system [1] |
Why This Matters
For screening programs targeting EPHA3-dependent cancers, this compound provides a characterized entry point with defined (albeit modest) potency, whereas the chloro- and propoxy-substituted analogs lack any documented EPHA3 activity.
- [1] BindingDB entry for BDBM50334268. EPHA3 kinase inhibition data. BindingDB Database. http://bdb8.ucsd.edu/ View Source
- [2] Janes PW, Slape CI, Farnsworth RH, et al. EphA3 biology and cancer. Growth Factors. 2014;32(6):176-189. doi:10.3109/08977194.2014.982276. View Source
